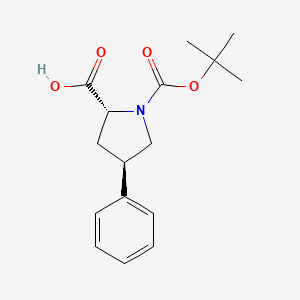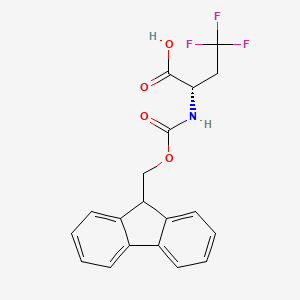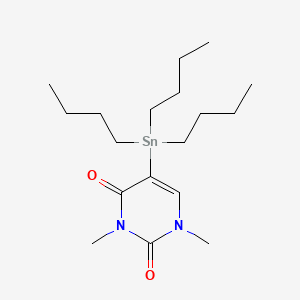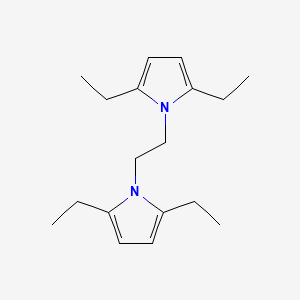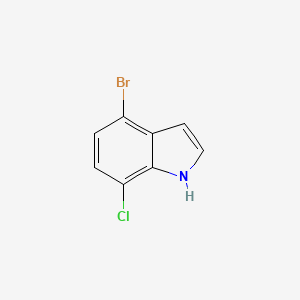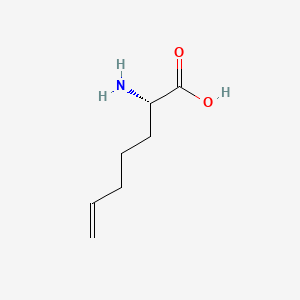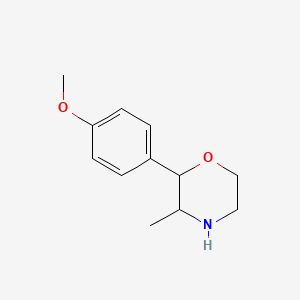
2-(4-Methoxyphenyl)-3-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Methoxyphenyl)-3-methylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals . The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent, which could influence the compound’s reactivity and physical properties .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxyphenyl)-3-methylmorpholine” were not found, similar compounds are often synthesized via nucleophilic substitution or reductive amination reactions . The exact method would depend on the starting materials and desired substitution pattern .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-3-methylmorpholine” would likely feature a six-membered morpholine ring with a methyl group at the 3-position and a 4-methoxyphenyl group at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation . The specific reactions would depend on the compound’s structure and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-3-methylmorpholine” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Structural Analysis : A compound closely related to 2-(4-Methoxyphenyl)-3-methylmorpholine, N-Methylmorpholinium 5-[2-cyanoethyl-1-(4-hydroxy-3-methoxyphenyl)-2-thiocarbamoyl]-2,2-dimethyl-6-oxo-1,3-dioxa-4-cyclohexen-4-olate, was synthesized and its molecular and crystal structure established. This study also explored its alkylation properties (Krivokolysko, Chernega, & Litvinov, 2002).
Chiral Catalysis : Another related compound, (+/-)-1-{ (4-Methoxybenzylidene)-amino (4-methoxyphenyl) methyl}-2-naphthol, is a key intermediate in the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, showing potent catalytic activity in the addition reactions of dialkyl zinc compounds with aldehydes (Huang, Lin, Ji, Tang, & Zhao, 2007).
Kinetic Studies : A study provided kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides, a process involving N-methylmorpholine (Sim, Ariffin, & Khan, 2007).
Metabolic Conversion in Stress : Research has shown the metabolic conversion of the 3 : 4-dihydroxyphenyl into the 4-hydroxy-3-methoxyphenyl grouping, important in understanding metabolic pathways during stress (Smith & Bennett, 1958).
Intermediate for Diltiazem Synthesis : Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was synthesized, showcasing its pharmaceutical application (Furutani, Imashiro, Hatsuda, & Seki, 2002).
Prodrug Development : A study discussed the development of water-soluble prodrugs of human neurokinin-1 receptor antagonists involving phosphorylated morpholine acetal (Hale et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-8-7-13-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRUEGUXZCYUBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655910 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylmorpholine | |
CAS RN |
100369-95-7 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

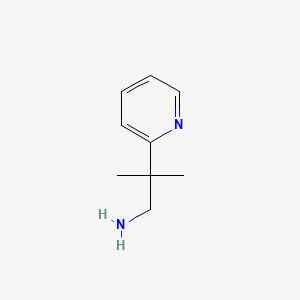
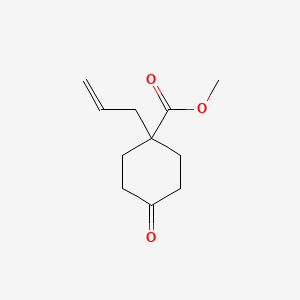
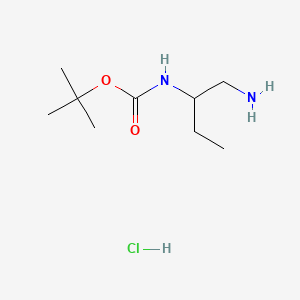

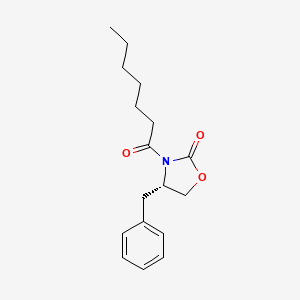
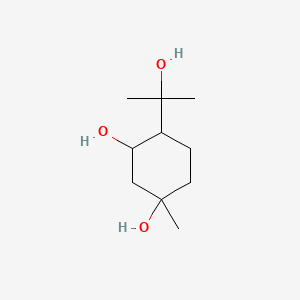
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
